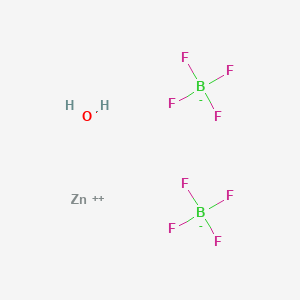

Zinc tetrafluoroborate hydrate

Description

Zinc tetrafluoroborate (B81430) hydrate (B1144303) (Zn(BF₄)₂·xH₂O) is a white crystalline solid that has garnered considerable attention in materials science, organic chemistry, and electrochemistry. It is a coordination complex comprising zinc(II) ions, tetrafluoroborate anions, and a variable number of water molecules of hydration, typically between six and seven. sigmaaldrich.com Its solubility in water and polar organic solvents enhances its utility in a range of chemical processes. chemicalbook.com

Properties

IUPAC Name |

zinc;ditetrafluoroborate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.H2O.Zn/c2*2-1(3,4)5;;/h;;1H2;/q2*-1;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVXCUNBQMAPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8H2OZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583554 | |

| Record name | Zinc tetrafluoroborate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27860-83-9 | |

| Record name | Zinc tetrafluoroborate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc tetrafluoroborate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Mechanistic Investigations

Direct Synthetic Routes

Direct synthesis methods for zinc tetrafluoroborate (B81430) hydrate (B1144303) typically involve the reaction of a zinc precursor with tetrafluoroboric acid. These routes are favored for their straightforward reaction pathways and the ability to produce high-purity products.

Reaction with Zinc Oxide and Zinc Carbonate Precursors

A common and well-established method for synthesizing zinc tetrafluoroborate hydrate involves the acid-base reaction of zinc oxide (ZnO) or zinc carbonate (ZnCO₃) with an aqueous solution of tetrafluoroboric acid (HBF₄). The reaction proceeds by adding the zinc precursor to the tetrafluoroboric acid solution, typically under controlled temperature and pH conditions (around 3–4) to optimize the yield and purity. The mixture is stirred until the zinc precursor completely dissolves and the reaction is complete.

The general chemical equations for these reactions are:

Following the reaction, any impurities are removed by filtration. The resulting filtrate is then concentrated by evaporation under reduced pressure at a temperature of 60–70 °C to precipitate the zinc tetrafluoroborate hydrate crystals. The degree of hydration, typically with six to seven water molecules, can be controlled by the drying and storage conditions.

Precipitation from Zinc Salt and Tetrafluoroboric Acid Solutions

Another direct synthesis approach involves the precipitation of zinc tetrafluoroborate hydrate from a solution containing a soluble zinc salt and tetrafluoroboric acid. This method is analogous to the synthesis of other metal tetrafluoroborates. While specific details for zinc are less commonly reported, the general principle involves combining aqueous solutions of a zinc salt (e.g., zinc sulfate) and tetrafluoroboric acid, followed by crystallization. google.comresearchgate.net The controlled precipitation allows for the formation of well-defined crystals of zinc tetrafluoroborate hydrate.

Wet Chemical Synthesis Processes

Wet chemical synthesis is an economical and scalable method for producing zinc tetrafluoroborate. kuwaitjournals.org This process typically utilizes zinc oxide and fluoroboric acid as reactants in an aqueous medium. kuwaitjournals.orgsmolecule.com The synthesis is optimized by controlling several parameters, including the reactant ratio, temperature, reaction time, and stirring rate. kuwaitjournals.org

One study demonstrated that a maximum product yield of 97% and a purity of 98% were achieved under the following optimal conditions: a reactant mole ratio of n(HBF₄)/n(ZnO) of 3:1, a temperature of 90 °C, a reaction period of 90 minutes, and a stirrer rate of 300 rpm. kuwaitjournals.org The reaction is carried out in an aqueous solution, and upon completion, the zinc tetrafluoroborate product is typically isolated by filtration. kuwaitjournals.org An advantage of this method is that it is often simple, fast, highly controllable, and may not require a separate purification step. kuwaitjournals.org

Below is a data table summarizing the optimal conditions found in a study for the wet chemical synthesis of zinc tetrafluoroborate:

| Parameter | Optimal Condition |

| Reactant Mole Ratio (n(HBF₄)/n(ZnO)) | 3:1 |

| Temperature | 90 °C |

| Reaction Period | 90 minutes |

| Stirrer Rate | 300 rpm |

| Resulting Yield | 97% |

| Resulting Purity | 98% |

Table 1: Optimal Conditions for Wet Chemical Synthesis of Zinc Tetrafluoroborate. kuwaitjournals.org

Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers an alternative, often solvent-free, route to producing zinc tetrafluoroborate. researchgate.net This method utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions between solid-state reactants. mdpi.comrsc.org

High-Energy Ball Milling Parameters

In the mechanochemical synthesis of zinc tetrafluoroborate, reactants such as zinc fluoride (B91410) (ZnF₂) and boron (B) are subjected to high-energy ball milling. smolecule.com The efficiency and yield of the reaction are highly dependent on parameters like the molar ratio of the reactants and the duration of the milling process. smolecule.comresearchgate.net

Research has indicated that the maximum yield for the reaction between zinc fluoride and boron is achieved at a specific molar ratio. smolecule.com One study found that a molar ratio of boron to zinc fluoride of 0.8 and a milling duration of 3000 minutes resulted in the highest yield. researchgate.net The milling is typically performed at high rotational speeds, for instance, between 300–500 rpm.

| Parameter | Condition |

| Reactants | Zinc Fluoride (ZnF₂), Boron (B) |

| Molar Ratio (B/ZnF₂) | 0.8 |

| Milling Duration | 3000 minutes |

| Resulting Purity (after purification) | 83% |

Table 2: Parameters for Mechanochemical Synthesis of Zinc Fluoroborate. smolecule.comresearchgate.net

Purification Techniques in Mechanochemical Synthesis

Following the mechanochemical reaction, the product mixture often contains unreacted starting materials and potentially side products. Therefore, a purification step is necessary to isolate the zinc tetrafluoroborate. researchgate.net A common method for purification is extraction with water, which selectively dissolves the desired zinc tetrafluoroborate, leaving behind insoluble impurities. researchgate.net The purified product can then be recovered from the aqueous solution. Following this purification step, a purity of 83% has been reported for mechanochemically synthesized zinc fluoroborate. researchgate.net

Coordination Chemistry and Complex Formation

Precursor Role in Advanced Complex Synthesis

Zinc tetrafluoroborate (B81430) hydrate (B1144303) is a valuable precursor for creating sophisticated coordination complexes. thermofisher.comscbt.com Its effectiveness stems from the tetrafluoroborate anion (BF₄⁻), which is weakly coordinating. This characteristic allows it to be readily substituted by more strongly binding organic molecules known as ligands, thereby enabling the construction of intricate molecular structures. The compound facilitates the assembly of these complex architectures by providing a soluble and reactive source of zinc(II) ions.

A significant application of zinc tetrafluoroborate hydrate is in the synthesis of homometallic trinuclear heteroscorpionate complexes. thermofisher.comscbt.com These are molecules that contain three zinc centers. The synthesis typically involves reacting zinc tetrafluoroborate hydrate with a specialized type of organic molecule called a heteroscorpionate ligand. These ligands are notable for their pincer-like grip on the metal ion and often contain a mix of donor atoms, such as nitrogen, sulfur, or oxygen, which allows for precise control over the resulting complex's properties. The reaction results in the formation of complexes where three zinc ions are linked together by these organic ligands. Such structures are of considerable scientific interest for their potential use in various chemical applications.

The design of the organic ligands that bridge the metal centers is crucial in determining the final architecture and properties of the resulting complexes. nih.govnih.govacs.org Scientists can engineer these ligands with specific donor atoms and structural features to guide the self-assembly process. For instance, ligands that combine pyrazole (B372694) and thiolate groups have been used to create trinuclear zinc complexes where the pyrazole groups bind to the zinc ions and the sulfur atoms of the thiolates act as bridges between them.

The stability and characteristics of the final complex are governed by the interactions between these bridging ligands and the zinc ions. The flexibility or rigidity of the ligand's structure also plays a vital role, influencing the complex's shape and its capacity to interact with other molecules. A double-bridging strategy has been shown to increase the stability of zinc(II) metal-organic cages, making them more robust against decomposition. nih.govnih.govacs.org

Homometallic Trinuclear Heteroscorpionate Complexes

Investigation of Electronic Properties in Derived Complexes

The electronic properties of complexes derived from zinc tetrafluoroborate hydrate are an area of active research. thermofisher.com The zinc(II) ion possesses a completely filled d-orbital (a d¹⁰ electronic configuration), which means the metal center itself does not contribute to electronic transitions in the visible spectrum. derpharmachemica.com Consequently, the electronic behavior of these complexes is primarily dictated by the coordinated organic ligands.

Techniques such as UV-Vis and fluorescence spectroscopy are used to study the electronic transitions centered on the ligands. When a ligand binds to a zinc(II) ion, it can alter the wavelengths of light the ligand absorbs and emits. These changes offer valuable insights into the nature of the bond between the metal and the ligand. For instance, the luminescence properties of some zinc-based metal-organic frameworks are attributed to ligand-centered π-π* transitions. researchgate.net

Exploration of Magnetic Properties in Derived Complexes

Given that the zinc(II) ion is a d¹⁰ species, it is diamagnetic, meaning it has no unpaired electrons and thus no inherent magnetic moment. thermofisher.comderpharmachemica.com As a result, homometallic zinc complexes synthesized from zinc tetrafluoroborate hydrate are not magnetic. researchgate.net

Despite this, the study of their magnetic properties remains relevant. These diamagnetic zinc complexes can serve as ideal hosts for studying the magnetic behavior of single paramagnetic molecules. By incorporating a magnetic guest within the non-magnetic zinc complex, researchers can isolate and analyze the guest's magnetic properties without interference from the host structure. Furthermore, the synthetic methods developed for these zinc complexes can be adapted to create structurally similar complexes with paramagnetic metal ions. The diamagnetic zinc versions then serve as crucial reference points for understanding the magnetic interactions in their paramagnetic counterparts. rsc.org

Structural Characterization of Coordination Environments

Determining the precise three-dimensional arrangement of atoms, or coordination environment, around the zinc(II) centers is fundamental to understanding the relationship between a complex's structure and its properties. Single-crystal X-ray diffraction is the definitive method for obtaining this detailed structural information. mdpi.comresearchgate.net

In many trinuclear zinc complexes, the zinc ions are found in either a tetrahedral or a distorted tetrahedral geometry. derpharmachemica.commdpi.com However, other geometries, such as square-pyramidal and octahedral, are also observed, sometimes within the same trinuclear complex. researchgate.netresearcher.lifemdpi.com For example, in one trinuclear zinc complex, two terminal zinc ions adopt a distorted square-pyramidal geometry, while the central zinc ion is in a distorted octahedral environment. researchgate.net The coordination sphere around each zinc ion is completed by the donor atoms from the bridging organic ligands and occasionally by other molecules like water or co-ligands. researcher.life

Analysis of the bond lengths and angles within this coordination sphere reveals important details about the metal-ligand bonding. For instance, in a trinuclear zinc(II)-azido complex, X-ray analysis revealed two different coordination environments: a distorted tetrahedral ZnN₂Cl₂ and an environment intermediate between square pyramidal and trigonal bipyramidal for ZnN₄Cl. mdpi.com This structural data is essential for rationalizing the complex's observed chemical and physical behavior.

Interactive Data Table: Selected Bond Parameters in a Trinuclear Zn(II) Complex

This table presents selected bond lengths and angles for a trinuclear zinc(II) complex, illustrating the coordination environment around the metal centers. The data is derived from single-crystal X-ray diffraction studies.

| Parameter | Value |

| Coordination Geometry | |

| Zn1 Site | Distorted Tetrahedral |

| Zn2 Site | Intermediate (Square Pyramidal/Trigonal Bipyramidal) |

| Distortion Parameters | |

| τ₄ (Zn1) | 0.93 |

| τ₅ (Zn2) | 0.52 |

| Selected Bond Lengths (Å) | |

| Zn1-N(azide) | 2.015 |

| Zn1-Cl | 2.238 |

| Zn2-N(pyrazole) | 2.105 |

| Zn2-N(triazine) | 2.189 |

| **Selected Bond Angles (°) ** | |

| N-Zn1-N | 97.5 |

| Cl-Zn1-Cl | 114.2 |

| N-Zn2-N | 165.9 |

| N-Zn2-Cl | 95.8 |

Data sourced from a study on a trinuclear Zn(II)-azido complex with a pincer ligand. mdpi.com

Catalytic Activity and Organic Transformation Applications

O-Glycosylation Reactions

Zinc tetrafluoroborate (B81430) hydrate (B1144303) also demonstrates significant catalytic activity in O-glycosylation reactions, which are fundamental to the synthesis of complex carbohydrates and glycoconjugates.

Stereo- and Regioselective Synthesis of Beta-Glycosides

An operationally simple and cost-effective method for the synthesis of 1,2-trans glycosides, specifically β-glycosides, has been developed using zinc tetrafluoroborate as a catalyst. nih.govresearchgate.net This approach allows for the stereo- and regioselective synthesis of β-glycosides with a variety of acceptors that contain different protecting groups and functionalities. nih.govresearchgate.net The mild nature of this transition metal-free method makes it a scalable and attractive strategy for carbohydrate synthesis. nih.gov A notable application of this method is the synthesis of a branched trisaccharide fragment related to the cell wall O-polysaccharide of E. coli O27. nih.gov

Activation of O-Glycosyl Trichloroacetimidate (B1259523) Donors

The synthesis of β-glycosides is achieved through the activation of armed O-glycosyl trichloroacetimidate donors by zinc tetrafluoroborate. nih.govresearchgate.net This activation is a key step in the glycosylation reaction, enabling the efficient formation of the glycosidic bond. nih.gov Zinc tetrafluoroborate has been shown to be an effective alternative to other catalysts, such as gold or platinum chlorides, for the activation of these donors. researchgate.net

Other Organic Transformations

Beyond epoxide ring-opening and O-glycosylation, zinc tetrafluoroborate hydrate catalyzes a range of other organic transformations. It has been utilized in the Meinwald rearrangement of epoxides to carbonyl compounds and in the synthesis of pseudoglycals. researchgate.netresearchgate.net Furthermore, it mediates the ring expansion of trans-aziridine-2-carboxylates to cis-2-iminothiazolidines and cis-thiazolidine-2-iminium tetrafluoroborates. acs.org These applications underscore the versatility of zinc tetrafluoroborate hydrate as a robust Lewis acid catalyst in modern organic synthesis. kuwaitjournals.org

Selective Deprotection Reactions (e.g., t-Butyldimethylsilyl Ethers)

The protection and subsequent deprotection of functional groups are fundamental operations in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting alcohols due to its stability. Zinc tetrafluoroborate hydrate offers a simple, efficient, and highly selective method for the cleavage of TBDMS ethers. nih.govresearchgate.net

This deprotection is effectively achieved by treating the TBDMS ether with an aqueous solution of zinc tetrafluoroborate at room temperature. acs.org The reaction is notably mild and demonstrates high chemoselectivity, allowing for the deprotection of TBDMS-protected alcohols without affecting other sensitive functional groups that might be present in the molecule. acs.org Research has shown that the deprotection of tert-Butyldimethylsilyl (TBS) ethers can be accomplished in aqueous media at 25°C, yielding the corresponding alcohols in over 95% yield. This method provides a significant advantage over harsher deprotection techniques that might require strong acidic or basic conditions. acs.org

Table 1: Selective Deprotection of t-Butyldimethylsilyl (TBDMS) Ethers

| Substrate (TBDMS Ether of) | Reaction Conditions | Yield (%) | Reference |

| Primary Alcohol | Zn(BF₄)₂·xH₂O, Water, 25°C | >95 | |

| Secondary Alcohol | Zn(BF₄)₂·xH₂O, Water, 25°C | High | nih.govresearchgate.net |

| Phenol | Zn(BF₄)₂·xH₂O, Water, 25°C | High | nih.govresearchgate.net |

Ring Expansion Reactions (e.g., Aziridine-2-carboxylates to Thiazolidine-2-iminium Salts)

Zinc tetrafluoroborate has proven to be an effective mediator in the ring expansion of trans-aziridine-2-carboxylates. carta-evidence.org This transformation is significant as it leads to the formation of five-membered heterocyclic systems, which are prevalent in medicinally important compounds. organic-chemistry.org Specifically, when trans-N-alkyl aziridine-2-carboxylates react with phenyl or alkyl isothiocyanates in the presence of zinc tetrafluoroborate, they undergo a complete regio- and stereoselective ring expansion. thermofisher.comorganic-chemistry.org

The reaction, typically conducted in refluxing dichloroethane (DCE), exclusively yields cis-2-iminothiazolidines or cis-thiazolidine-2-iminium tetrafluoroborates. nih.govacs.orgorganic-chemistry.org The outcome is dependent on the nature of the isothiocyanate used. While N-aryl isothiocyanates can lead to cis-2-iminothiazolidines, the use of N-alkyl or N-cycloalkyl isothiocyanates under the same conditions selectively produces cis-thiazolidine-2-iminium tetrafluoroborates as the sole products. nih.govacs.org This process is highly efficient, with yields ranging from moderate to good (35% to 82%) across a wide scope of substrates. thermofisher.comorganic-chemistry.org The steric properties of the substituents on the aziridine (B145994) ring can influence the reaction's success. nih.gov

Table 2: Zinc Tetrafluoroborate-Mediated Ring Expansion of trans-N-Alkyl Aziridine-2-carboxylates

| Aziridine Substituent (R¹) | Isothiocyanate Substituent (R²) | Product Type | Yield (%) | Reference |

| sec-Alkyl | Ethyl | cis-Thiazolidine-2-iminium salt | 57-81 | nih.govresearchgate.net |

| sec-Alkyl | Cyclohexyl | cis-Thiazolidine-2-iminium salt | 57-81 | nih.govresearchgate.net |

| Isopropyl | p-Tolyl | cis-2-Iminothiazolidine | 72 | researchgate.net |

| Cyclohexyl | Phenyl | cis-2-Iminothiazolidine | 82 | researchgate.net |

| Primary Alkyl | Ethyl/Cyclohexyl | No Reaction | 0 | nih.gov |

Thioacetalization of Aldehydes

The protection of carbonyl groups, particularly aldehydes, as thioacetals is a common strategy in organic synthesis to prevent their reaction under nucleophilic or basic conditions. Zinc tetrafluoroborate hydrate serves as an efficient and chemoselective catalyst for the thioacetalization of aldehydes. researchgate.netresearchgate.net

This method allows for the conversion of a variety of aldehydes into their corresponding cyclic dithioacetals in the presence of an aqueous solution of zinc tetrafluoroborate. researchgate.net The reaction is highly chemoselective, meaning it preferentially targets aldehydes over ketones, which remain largely unaffected under the reaction conditions. This selectivity is a key advantage for syntheses involving molecules with multiple carbonyl functionalities. The process is clean, operationally simple, and provides good yields of the desired thioacetals. researchgate.net

Table 3: Chemoselective Thioacetalization of Aldehydes

| Substrate | Thiol | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethane-1,2-dithiol | Zn(BF₄)₂·xH₂O (aq.), rt | High | researchgate.net |

| 4-Chlorobenzaldehyde | Ethane-1,2-dithiol | Zn(BF₄)₂·xH₂O (aq.), rt | High | researchgate.net |

| Cinnamaldehyde | Ethane-1,2-dithiol | Zn(BF₄)₂·xH₂O (aq.), rt | High | researchgate.net |

| Cyclohexanecarboxaldehyde | Ethane-1,2-dithiol | Zn(BF₄)₂·xH₂O (aq.), rt | High | researchgate.net |

| Mixture: Benzaldehyde & Cyclohexanone | Ethane-1,2-dithiol | Zn(BF₄)₂·xH₂O (aq.), rt | Selective for aldehyde | researchgate.netresearchgate.net |

Acylation of Cyanoacetates

Based on a thorough review of the provided search results, there is no specific information available regarding the use of zinc tetrafluoroborate hydrate as a catalyst for the acylation of cyanoacetates.

Electrochemical Research and Energy Storage Applications

Electrolyte Formulation in Zinc-Ion Batteries (ZIBs)

Zinc tetrafluoroborate (B81430) hydrate (B1144303) is a versatile salt used in various electrolyte formulations for ZIBs. rsc.orggoogle.com These batteries are considered a promising alternative to lithium-ion technology due to zinc's high abundance, low cost, and inherent safety. oaepublish.comoaes.ccresearchgate.net However, traditional aqueous ZIBs face challenges like dendrite formation, corrosion, and hydrogen evolution, which degrade performance. oaepublish.comresearchgate.netbohrium.com The use of zinc tetrafluoroborate hydrate in novel electrolyte systems is a key strategy to address these issues. rsc.orgbohrium.com

To mitigate the problems associated with aqueous electrolytes, researchers are developing hybrid systems by dissolving zinc tetrafluoroborate hydrate [Zn(BF₄)₂·xH₂O] in organic solvents. oaepublish.comoaes.ccresearchgate.net Studies have systematically evaluated a range of these solvents, including tetraglyme (B29129) (G4), propylene (B89431) carbonate (PC), and dimethylformamide (DMF). oaepublish.comoaes.ccresearchgate.netresearcher.life These hybrid electrolytes, which have a very low water content, are being investigated for high-temperature ZIB applications. oaepublish.comoaes.cc For instance, a tetraglyme-based hybrid electrolyte demonstrated remarkable stability at elevated temperatures. oaepublish.comresearchgate.net Another approach involves using ethylene (B1197577) glycol (EG) as a solvent for hydrated zinc tetrafluoroborate, creating a non-flammable, hydrous organic electrolyte. bohrium.com

The interaction between zinc ions (Zn²⁺) and the solvent molecules, known as the solvation environment, is critical to the battery's performance. oaepublish.comoaes.ccresearchgate.net In hybrid electrolytes, the organic solvent can preferentially coordinate with the Zn²⁺ ions, altering the solvation structure. oaepublish.comoaes.ccresearchgate.net For example, in a tetraglyme (G4)-based electrolyte, the Zn²⁺ ion is primarily surrounded by G4 molecules rather than water. oaepublish.comoaes.ccresearchgate.netresearchgate.net This unique solvation sheath is a key factor in improving the electrochemical performance of the battery. oaepublish.comoaes.ccresearchgate.net Theoretical calculations and experimental data confirm that the strong coordination between G4 and Zn²⁺ significantly reduces the amount of water in the ion's immediate vicinity. oaepublish.comoaes.cc

A major advantage of modifying the solvation environment with zinc tetrafluoroborate hydrate in organic solvents is the significant reduction of water-related side reactions. oaepublish.comoaes.ccresearchgate.net Traditional aqueous electrolytes are prone to issues like the hydrogen evolution reaction (HER), corrosion of the zinc anode, and passivation, especially at higher temperatures. oaepublish.comresearchgate.netoaes.cc The formation of a unique Zn²⁺ solvation structure, where the ion is shielded from water molecules by the organic solvent, effectively suppresses these detrimental reactions. oaepublish.comoaes.ccresearchgate.net This leads to more reversible and uniform zinc deposition. oaepublish.comoaes.ccresearchgate.net For example, a G4-based hybrid electrolyte was shown to substantially reduce H₂O-related side reactions, promoting more stable zinc deposition compared to electrolytes based on propylene carbonate or dimethylformamide. oaepublish.com Similarly, a hydrous organic electrolyte using ethylene glycol promotes the formation of a protective passivation layer on the zinc anode, which helps to suppress side reactions. bohrium.com

Zinc dendrite growth is a critical issue in ZIBs that can lead to short circuits and battery failure. bohrium.comresearchgate.net The formulation of the electrolyte plays a crucial role in controlling dendrite formation. rsc.org Using zinc tetrafluoroborate hydrate in hybrid electrolytes is an effective strategy for inhibiting dendrites. oaepublish.comresearchgate.net The altered solvation structure in these electrolytes, particularly the strong coordination of the organic solvent with Zn²⁺, helps to suppress dendrite growth. oaepublish.comresearchgate.net For instance, a tetraglyme-based hybrid electrolyte with zinc tetrafluoroborate hydrate was shown to effectively inhibit the formation of zinc dendrites. oaepublish.comresearchgate.net Another successful approach involves using an ethylene glycol-based electrolyte, which facilitates the in-situ formation of a favorable passivation layer on the zinc anode to protect it from dendrite growth. bohrium.com

Mitigation of Side Reactions (e.g., Hydrogen Evolution Reaction, Zinc Corrosion, Passivation)

Solid Electrolyte Interphase (SEI) Formation and Characterization

The formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the zinc anode is crucial for the long-term performance of ZIBs. The composition of the electrolyte, including the use of zinc tetrafluoroborate hydrate, directly influences the properties of the SEI.

The use of fluorine-containing salts like zinc tetrafluoroborate in the electrolyte promotes the formation of a fluorinated SEI on the zinc anode. google.combohrium.com This in-situ formed SEI layer, often rich in zinc fluoride (B91410) (ZnF₂), is robust and provides excellent protection for the anode. bohrium.com The presence of a ZnF₂-rich SEI helps to suppress dendrite growth and other unwanted side reactions. bohrium.com For example, a hydrous organic electrolyte composed of hydrated zinc tetrafluoroborate and ethylene glycol was shown to facilitate the formation of a favorable ZnF₂ passivation layer. bohrium.com Characterization of the anode surface in tetraglyme- and propylene carbonate-based hybrid electrolytes also revealed a uniform distribution of zinc and fluorine, indicating the formation of a fluorine-containing SEI. oaepublish.com This fluorinated interphase is key to achieving long-term cycling stability and high Coulombic efficiency in ZIBs. bohrium.com

Data Tables

Table 1: Performance of Zinc-Ion Batteries with Different Electrolytes

| Electrolyte System | Key Findings | Performance Metrics |

| Zn(BF₄)₂·xH₂O in Tetraglyme (G4) | Unique Zn²⁺ solvation structure, reduced side reactions, dendrite inhibition. oaepublish.comoaes.cc | Zn |

| Zn(BF₄)₂·xH₂O in Ethylene Glycol (EG) | Non-flammable, promotes ZnF₂ SEI formation, suppresses dendrites and side reactions. bohrium.com | Zn anode stable for over 4000 h at 0.5 mA cm⁻², with 99.4% Coulombic efficiency. bohrium.com |

| Zn(BF₄)₂·xH₂O in Propylene Carbonate (PC) | Formation of a planar and loose SEI layer. oaepublish.com | Less effective at promoting reversible Zn deposition compared to G4-based electrolyte. oaepublish.com |

| Zn(BF₄)₂·xH₂O in Dimethylformamide (DMF) | Uneven zinc deposition with pronounced protrusions. oaepublish.com | Associated with premature cell failure. oaepublish.com |

Performance Metrics in Battery Systems

The use of zinc tetrafluoroborate hydrate in battery systems has been a focal point of research, aiming to enhance performance across various metrics. Its role as an electrolyte component is critical in advancing the capabilities of zinc-ion batteries, particularly in improving stability, operational temperature range, and electrical conductivity.

Cycling Stability and Capacity Retention

The longevity and reliability of a battery are determined by its cycling stability and capacity retention. Zinc tetrafluoroborate-based electrolytes have demonstrated significant improvements in these areas.

A hydrous organic electrolyte formulated with hydrated zinc tetrafluoroborate (Zn(BF₄)₂·xH₂O) and ethylene glycol (EG) has been shown to enable remarkable long-term cycling. bohrium.com A zinc anode in this electrolyte can be cycled for over 4,000 hours at a current density of 0.5 mA cm⁻² while maintaining a high coulombic efficiency of 99.4%. bohrium.comphysicsworld.com This stability is largely attributed to the formation of a protective zinc fluoride (ZnF₂) passivation layer on the anode, which suppresses the growth of dendrites and other side reactions. bohrium.com

In full cell configurations, the performance is equally impressive. A Zn//V₂O₅ full cell using this hydrous organic electrolyte shows better capacity retention compared to cells with standard aqueous ZnSO₄ electrolytes. bohrium.com Similarly, a supramolecular gel electrolyte containing zinc tetrafluoroborate in an ionic liquid, when used in a V₂O₅/BLO-ILZE/Zn full cell, achieved 5,000 cycles at room temperature with 98% capacity retention and nearly 100% coulombic efficiency. mdpi.comnih.gov Other systems, such as a Mg-VO₂//PAM-HEC//Zn battery, have also shown stable cycling for over 1300 cycles with a capacity retention of 87.6%. acs.org Furthermore, a zinc-ion capacitor with a tetraglyme (G4)-based hybrid electrolyte containing Zn(BF₄)₂ retained 90.7% of its capacity after 1,400 cycles. oaes.cc

| Battery System | Cycling Performance | Capacity Retention | Current Density | Reference |

| Zn Anode with Zn(BF₄)₂/EG | > 4,000 hours | 99.4% (Coulombic Efficiency) | 0.5 mA cm⁻² | bohrium.comphysicsworld.com |

| V₂O₅/BLO-ILZE/Zn Full Cell | 5,000 cycles | 98% | 0.5 mA g⁻¹ | mdpi.comnih.gov |

| Mg-VO₂//PAM-HEC//Zn Battery | > 1,300 cycles | 87.6% | 5000 mA g⁻¹ | acs.org |

| Zn | AC Full Cell (G4-based) | 1,400 cycles | 90.7% | |

| Zn/MnO₂ Battery | 1,000 cycles | 88% | Not Specified | mdpi.com |

| Zn | Zn Symmetric Cell (BLO-ILZE) | 3,470 hours | Not Applicable |

High-Temperature Operation and Stability

The performance of batteries at elevated temperatures is a critical factor for many applications. Zinc tetrafluoroborate hydrate has been instrumental in developing electrolytes that remain stable at high temperatures. researchgate.net Traditional aqueous electrolytes often fail at high temperatures due to issues like hydrogen evolution and zinc corrosion. researchgate.net

Hybrid electrolytes containing zinc tetrafluoroborate hydrate and organic solvents such as tetraglyme (G4) have shown exceptional high-temperature stability. oaes.ccresearchgate.net A Zn||Zn symmetric cell with a G4-based hybrid electrolyte operated stably for over 350 hours at 60 °C. oaes.ccresearchgate.net A full zinc-ion capacitor using this electrolyte retained over 90% of its initial capacity after 1,400 cycles at 60 °C. oaes.cc

Supramolecular gel electrolytes incorporating Zn(BF₄)₂ also exhibit superior thermal stability. The decomposition temperature for a BLO-ILZE gel electrolyte was found to be 161.72 °C, a significant improvement over the 84 °C instability point of its aqueous counterpart. mdpi.com This gel electrolyte also maintains high ionic conductivity at elevated temperatures, reaching 159.24 mS cm⁻¹ at 90 °C and 185.01 mS cm⁻¹ at 100 °C. mdpi.com Furthermore, batteries have been designed to operate continuously for over 650 hours in a temperature range that includes 60 °C. acs.org

| Electrolyte System | Operating Temperature | Performance Metric | Duration/Value | Reference |

| G4-based Hybrid Electrolyte | 60 °C | Stable Cycling (Zn | Zn Cell) | |

| G4-based Hybrid Electrolyte | 60 °C | Capacity Retention (Zn-ion Capacitor) | 90.7% after 1,400 cycles | oaes.cc |

| BLO-ILZE Supramolecular Gel | 161.72 °C | Decomposition Temperature | Not Applicable | mdpi.com |

| BLO-ILZE Supramolecular Gel | 90 °C | Ionic Conductivity | 159.24 mS cm⁻¹ | mdpi.com |

| BLO-ILZE Supramolecular Gel | 100 °C | Ionic Conductivity | 185.01 mS cm⁻¹ | mdpi.com |

| PAM-HEC Gel Electrolyte | 60 °C | Stable Charge/Discharge | > 650 hours | acs.org |

Low-Temperature Performance

The freezing of aqueous electrolytes severely restricts the use of zinc-ion batteries in cold environments. rsc.org Zinc tetrafluoroborate has been a key ingredient in formulating electrolytes with ultralow freezing points. The BF₄⁻ anions can disrupt the hydrogen-bond networks in water, thereby inhibiting the formation of ice. rsc.orgnih.gov

A 4 M Zn(BF₄)₂ aqueous electrolyte exhibits a remarkably low freezing point of -122 °C. rsc.orgnih.gov This allows a Zn//tetrachlorobenzoquinone (TCBQ) battery to operate effectively across a wide temperature range from 25 °C down to -95 °C. rsc.org At -70 °C, this electrolyte maintains a high ionic conductivity of 1.47 mS cm⁻¹. rsc.orgnih.gov At the record-breaking temperature of -95 °C, the battery still delivers a high discharge capacity of 63.5 mAh g⁻¹. rsc.org

Hydrogel and organic electrolytes containing Zn(BF₄)₂ also show excellent low-temperature performance. An anti-freezing hydrogel based on polyacrylamide (PAM) and Zn(BF₄)₂ remains flexible and maintains high ionic conductivity even at -70 °C. researchgate.net A hydrous organic electrolyte composed of Zn(BF₄)₂ and ethylene glycol allows a battery to function in a temperature range of -30 °C to 40 °C. bohrium.comphysicsworld.com

| Electrolyte System | Operating Temperature | Performance Metric | Value | Reference |

| 4 M Zn(BF₄)₂ Aqueous | -122 °C | Freezing Point | Not Applicable | rsc.orgnih.gov |

| 4 M Zn(BF₄)₂ Aqueous | -70 °C | Ionic Conductivity | 1.47 mS cm⁻¹ | rsc.orgnih.gov |

| 4 M Zn(BF₄)₂ Aqueous | -95 °C | Discharge Capacity (Zn//TCBQ) | 63.5 mAh g⁻¹ | rsc.org |

| BLO-ILZE Supramolecular Gel | -40 °C | Ionic Conductivity | 2.12 mS cm⁻¹ | mdpi.comresearchgate.netgrafiati.com |

| Zn(BF₄)₂-PAM Hydrogel | -70 °C | Functionality | Remains unfrozen and flexible | researchgate.net |

| Zn(BF₄)₂/EG Hydrous Organic | -30 °C to 40 °C | Operating Range | Not Applicable | bohrium.comphysicsworld.com |

Conductivity Enhancement

High ionic conductivity is essential for efficient charge transfer in batteries. Zinc tetrafluoroborate hydrate is frequently used as an electrolyte salt to boost conductivity due to its high solubility and the mobility of its ions. chemimpex.com

The enhancement is particularly notable in extreme temperature conditions. For instance, a 4 M Zn(BF₄)₂ aqueous solution provides a high ionic conductivity of 1.47 mS cm⁻¹ at a frigid -70 °C. rsc.orgnih.gov Supramolecular gel electrolytes containing Zn(BF₄)₂ have been shown to significantly increase conductivity across a broad temperature spectrum, from -70 °C to 100 °C. mdpi.comnih.govgrafiati.com One such electrolyte, BLO-ILZE, registered an ionic conductivity of 2.12 mS cm⁻¹ at -40 °C, which is comparable to the conductivity of some aqueous batteries at much higher temperatures. mdpi.comresearchgate.netgrafiati.com At 100 °C, the conductivity of this gel electrolyte can reach as high as 185.01 mS cm⁻¹. mdpi.com

Role in Ionic Liquid-Based Electrolytes

Ionic liquids are salts that are in a liquid state at or near room temperature, and they offer a unique medium for creating advanced electrolytes. Zinc tetrafluoroborate is a key component in the development of these next-generation energy storage systems.

Supramolecular Gel Electrolytes for Wide Operating Temperature Ranges

A significant innovation has been the creation of supramolecular gel electrolytes by combining zinc tetrafluoroborate with an ionic liquid. mdpi.comresearchgate.netgrafiati.com In one study, a gel electrolyte (termed BLO-ILZE) was formed in-situ by self-assembly within an ionic liquid (EMIMBF₄) containing Zn(BF₄)₂. mdpi.comnih.govresearchgate.netgrafiati.com

This approach yields an electrolyte with an exceptionally wide operating temperature range, from -70 °C to 100 °C. mdpi.comgrafiati.com The gel structure effectively suppresses common failure mechanisms in zinc-ion batteries, such as the hydrogen evolution reaction and the formation of zinc dendrites. mdpi.comresearchgate.netgrafiati.com Consequently, a Zn/Zn symmetric cell using the BLO-ILZE gel electrolyte demonstrated a lifetime of 3470 hours, a dramatic improvement over the 400 hours achieved with a standard Zn(BF₄)₂ aqueous electrolyte. mdpi.comnih.govresearchgate.netgrafiati.com Full cells constructed with this supramolecular gel also exhibit excellent long-term cycling stability. mdpi.comnih.gov

Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the bonding within zinc tetrafluoroborate (B81430) hydrate (B1144303). These methods are particularly useful for studying the tetrafluoroborate anion (BF₄⁻) and the water of hydration.

Infrared (IR) spectroscopy is a key technique for characterizing zinc tetrafluoroborate hydrate. The analysis of its IR spectrum reveals characteristic absorption bands that correspond to the molecular vibrations of the compound. A significant absorption band for the B-F bond is typically observed in the range of 1000-1100 cm⁻¹. kuwaitjournals.org In studies of related electrolytes, the O-H bending vibration peak for water is noted around 1641 cm⁻¹, and shifts in this peak can indicate changes in water bonding within the structure. chemrxiv.org Fourier-transform infrared spectroscopy (FTIR) is frequently used to confirm the purity of synthesized zinc tetrafluoroborate hydrate by comparing the product's spectrum with that of a commercial standard. kuwaitjournals.org The technique is sensitive enough to detect the coordination environment of the zinc(II) ion and the presence of water molecules. researchgate.netresearchgate.net

Table 1: Characteristic Infrared (IR) Spectroscopy Bands for Zinc Tetrafluoroborate Hydrate and Related Species

| Wavenumber (cm⁻¹) | Assignment | Source |

| 1000-1100 | B-F stretching | kuwaitjournals.org |

| ~1641 | O-H bending of water | chemrxiv.org |

Raman spectroscopy provides complementary information to IR spectroscopy for the structural analysis of zinc tetrafluoroborate hydrate. It is particularly effective in identifying vibrations of the ZnO₆ core and the tetrafluoroborate anion. Raman spectra show a characteristic B–F symmetric stretching mode at approximately 766 cm⁻¹. Vibrations corresponding to the Zn–O bonds in the hexaaquazinc(II) ion, [Zn(OH₂)₆]²⁺, are observed at around 420 cm⁻¹. rsc.org Specifically, for the [Zn(OH₂)₆]²⁺ species, a polarized band at 390 cm⁻¹ is assigned to the ν₁(a₁g) symmetric stretching mode. rsc.org Raman spectroscopy can also detect B-O-B ring vibrations and Zn-F bonding in related glass systems.

Table 2: Key Raman Spectroscopy Peaks for Zinc Tetrafluoroborate Hydrate

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~766 | B-F symmetric stretching | |

| ~420 | Zn-O vibrations | |

| ~390 | ν₁(a₁g) of [Zn(OH₂)₆]²⁺ | rsc.org |

The process of thermal dehydration of zinc tetrafluoroborate hydrate can be effectively monitored using vibrational spectroscopy. mdpi.comresearchgate.net As the compound is heated, it loses its water of crystallization, a process that begins at approximately 60°C. Techniques like thermogravimetric analysis (TGA) combined with IR or Raman spectroscopy can track the changes in the O-H vibrational bands, providing insight into the dehydration steps. mdpi.comresearchgate.net Studies on the thermal dehydration and decomposition of Zn(BF₄)₂·6H₂O have shown that the process occurs in distinct steps, which can be correlated with changes in the vibrational spectra. researchgate.net This combined approach allows for the identification of intermediate hydrate phases and the final anhydrous compound. mdpi.comresearchgate.net

Raman Spectroscopy

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is an essential technique for the solid-state characterization of zinc tetrafluoroborate hydrate, offering definitive information on its crystal structure, phase purity, and lattice parameters.

Powder X-ray Diffraction (PXRD) is a standard method used to confirm the purity and crystalline form of zinc tetrafluoroborate hydrate. The technique verifies the successful synthesis of the compound by comparing its diffraction pattern to known standards. kuwaitjournals.org PXRD analysis has identified that zinc tetrafluoroborate hydrate crystallizes in an orthorhombic crystal system. It is also a valuable tool for studying the intermediate phases that form during dehydration processes. mdpi.comresearchgate.net

Crystallographic analysis through XRD allows for the precise determination of the unit cell dimensions. For zinc tetrafluoroborate hydrate, the lattice parameters have been identified for its orthorhombic crystal structure, which belongs to the space group Pnma. The determined lattice parameters are a = 8.92 Å, b = 6.45 Å, and c = 7.21 Å. In studies of related materials, such as sH clathrate hydrates, PXRD has been used to determine lattice parameters, showing how they can vary with composition and temperature. researchgate.net

Table 3: Crystallographic Data for Zinc Tetrafluoroborate Hydrate

| Parameter | Value | Source |

| Crystal System | Orthorhombic | |

| Space Group | Pnma | |

| Lattice Parameter (a) | 8.92 Å | |

| Lattice Parameter (b) | 6.45 Å | |

| Lattice Parameter (c) | 7.21 Å |

Lattice Parameter Determination

Electron Microscopy and Elemental Analysis

Electron microscopy techniques are indispensable for characterizing the morphology, structure, and elemental composition of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the sample's surface topography and morphology.

In the context of its use in electrolytes for zinc-ion batteries, SEM has been employed to study the surface of zinc metal anodes after electrochemical cycling in solutions containing zinc tetrafluoroborate. oaepublish.comchemrxiv.org These studies provide critical insights into the deposition and stripping behavior of zinc.

Morphology of Zinc Anodes: When cycled in a standard 2M aqueous zinc tetrafluoroborate electrolyte, zinc anodes exhibit a rough and non-uniform deposition morphology. chemrxiv.org SEM images reveal the presence of mossy zinc deposits and visible corrosion pores across the anode surface. chemrxiv.org

Crystal Formation: In addition to the mossy deposits, large, single crystals have been observed embedded in the anode surface. chemrxiv.org

In contrast, when the electrolyte is modified, for instance by using an ether-based hybrid electrolyte with zinc tetrafluoroborate hydrate, the zinc anode displays a much smoother and more regular morphology, which is indicative of stable and ordered zinc deposition and stripping. chemrxiv.org

Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or XEDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with SEM to correlate elemental composition with surface morphology. The EDS detector measures the energy and intensity of X-rays generated when the electron beam interacts with the sample, allowing for the identification and quantification of the elements present. researchgate.netjetir.org

EDS analysis of zinc anodes cycled in zinc tetrafluoroborate electrolytes has been crucial in understanding the chemical changes occurring at the electrode-electrolyte interface. oaepublish.comchemrxiv.org

Elemental Mapping of Deposits: EDS analysis of the large crystals observed on the zinc anode surface via SEM confirmed that these deposits are rich in fluorine. chemrxiv.org

Solid Electrolyte Interphase (SEI) Formation: On zinc anodes cycled in modified zinc tetrafluoroborate electrolytes, EDS mapping showed a homogeneous distribution of both carbon and fluorine on the surface. chemrxiv.org This finding suggests the formation of a Solid Electrolyte Interphase (SEI), a protective layer resulting from the decomposition of the tetrafluoroborate (BF₄⁻) anion and other electrolyte components. chemrxiv.org

The following table summarizes the key findings from SEM and EDS analyses on zinc anodes cycled in electrolytes containing zinc tetrafluoroborate.

| Analytical Technique | Sample | Key Findings | Reference |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Zn anode in standard 2M ZBF electrolyte | Rough, inhomogeneous morphology with mossy deposits and corrosion pores. | chemrxiv.org |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Crystals on Zn anode surface | Deposits were identified as being highly fluorine-rich. | chemrxiv.org |

| SEM/EDS | Zn anode in modified ZBF electrolyte | Smooth, regular morphology with a homogeneous surface distribution of carbon and fluorine, indicating SEI formation. | chemrxiv.org |

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging mode that allows for the direct visualization of the atomic structure of materials. wikipedia.org By detecting the phase shifts of the electron wave as it passes through a thin sample, HRTEM can resolve the crystallographic lattice of a material, revealing details about crystal structure, orientation, and defects at the atomic scale. wikipedia.orgrsc.org The highest achievable point resolution is around 0.5 ångströms (0.050 nm), enabling the imaging of individual atoms. wikipedia.org

While specific HRTEM studies on the crystal structure of zinc tetrafluoroborate hydrate are not prominently documented in the provided literature, the technique's application to related materials demonstrates its capability. For instance, HRTEM has been used to characterize nanoporous zinc oxide (ZnO) formed from the thermal decomposition of zinc hydroxide (B78521) fluoride (B91410) (Zn(OH)F) that was synthesized using a tetrafluoroborate-based ionic liquid. nih.gov In that study, HRTEM images clearly showed the lattice fringes of the ZnO nanocrystals. The measured spacing of 0.2476 nm corresponded directly to the d-spacing of the (101) crystallographic planes of ZnO, confirming the identity and crystalline nature of the product. nih.gov This illustrates the power of HRTEM to provide definitive structural information at the nanoscale.

Energy-Dispersive X-ray Spectroscopy (EDS)

Thermal Analysis Methods

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for determining the thermal stability, decomposition pathways, and composition of hydrated compounds.

The thermal decomposition of zinc tetrafluoroborate hexahydrate (Zn(BF₄)₂·6H₂O) has been studied using TGA, revealing a multi-step process involving dehydration and subsequent decomposition. akjournals.com

The process begins with a two-step dehydration:

First Dehydration Step: In the temperature range of 353–443 K (80–170 °C), the hexahydrate loses two water molecules to form zinc tetrafluoroborate tetrahydrate (Zn(BF₄)₂·4H₂O). akjournals.com

Second Dehydration and Decomposition: At higher temperatures, peaking around 493 K (220 °C), the remaining four water molecules are lost. This dehydration occurs in the liquid phase and happens concurrently with the decomposition of the anhydrous zinc tetrafluoroborate into gaseous boron trifluoride (BF₃) and solid zinc fluoride (ZnF₂). akjournals.com

The following table summarizes the thermal decomposition stages of Zn(BF₄)₂·6H₂O as determined by thermal analysis.

| Temperature Range (K) | Tmax (K) | Process | Resulting Product(s) | Reference |

|---|---|---|---|---|

| 333–353 | - | Solid-state phase transition | Phase-transformed Zn(BF₄)₂·6H₂O | akjournals.com |

| 353–443 | 413 | Dehydration | Zn(BF₄)₂·4H₂O | akjournals.com |

| 443–533 | 493 | Dehydration and Decomposition | ZnF₂ + BF₃ | akjournals.com |

| > 700 | 750 | Partial Oxidation | ZnO | akjournals.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is valuable for studying thermal transitions such as melting, crystallization, and glass transitions.

In the context of zinc tetrafluoroborate hydrate-based electrolytes, DSC is employed to confirm the formation of deep eutectic solvents (DEEs) and to study their thermal properties. For instance, a DEE system composed of zinc tetrafluoroborate hydrate (ZBF) and ethylene (B1197577) carbonate (EC), denoted as ZE-9 (1:9 molar ratio), was analyzed using DSC. The results demonstrated a significant suppression of the freezing point compared to pure EC, which confirms the formation of the eutectic mixture. chemrxiv.org Such electrolytes are being explored for their potential in zinc-ion batteries to mitigate water-induced corrosion and expand the voltage stability window. chemrxiv.org

DSC has also been utilized to investigate the solid-liquid transitions of hydrogel electrolytes, where the melting of ice presents as a distinct endothermic peak. rgipt.ac.in In some complex hydrogel systems containing zinc tetrafluoroborate hydrate, these endothermic peaks can diminish, indicating changes in the water's state within the gel structure. rgipt.ac.in

DSC Data for ZE-9 Electrolyte System:

| Sample | Event | Temperature (°C) | Observation |

|---|---|---|---|

| ZE-9 (ZBF:EC 1:9) | Freezing Point | Suppressed vs. Pure EC | Confirms Deep Eutectic Solvent Formation. chemrxiv.org |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is another thermoanalytical technique that is similar to DSC. It measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. DTA is effective in identifying phase transitions, such as dehydration and decomposition.

The thermal decomposition of zinc tetrafluoroborate synthesized via mechanochemical reaction has been studied using Thermogravimetric-Differential Thermal Analysis (TG-DTA). The analysis showed a weight loss of approximately 1.18% between 110°C and 120°C, which is attributed to the loss of adsorbed water. researchgate.net The DTA curve can reveal exothermic and endothermic peaks corresponding to various thermal events. For the synthesized zinc fluoroborate, an exothermic peak at 564°C was observed, indicating partial oxidation. researchgate.net These findings are crucial for determining the thermal stability of the compound and its decomposition pathway. researchgate.net

Thermal Events for Synthesized Zinc Fluoroborate from TG-DTA:

| Temperature Range (°C) | Weight Loss (%) | Thermal Event |

|---|---|---|

| 110-120 | ~1.18 | Dehydration (loss of adsorbed water). researchgate.net |

| >300 | - | Onset of B-F bond decomposition. researchgate.net |

Surface and Interfacial Characterization

The performance of zinc tetrafluoroborate hydrate in electrochemical applications, such as batteries, is highly dependent on the processes occurring at the electrode-electrolyte interface. Surface and interfacial characterization techniques are therefore essential for understanding these phenomena.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

XPS has been instrumental in analyzing the solid electrolyte interphase (SEI) layer formed on zinc anodes in electrolytes containing zinc tetrafluoroborate hydrate. oaepublish.comresearchgate.net In studies of hybrid electrolytes, XPS analysis of cycled zinc anodes revealed the composition of the SEI. For example, in a tetraglyme (B29129) (G4)-based hybrid electrolyte, the Zn 2p3/2 spectra showed a higher content of metallic zinc compared to other systems, suggesting less byproduct formation. oaepublish.com In contrast, anodes cycled in a propylene (B89431) carbonate-based electrolyte showed the presence of ZnF₂, a component of the SEI. oaepublish.com

Depth-profiling XPS can provide information on the structural composition of the SEI. For instance, analysis of a cycled zinc electrode in a deep eutectic solvent showed the presence of ZnCO₃, C-O, and C-C bonds on the surface, with their intensities decreasing with argon ion etching. acs.org The Zn 2p spectra can distinguish between metallic zinc (Zn⁰) and oxidized zinc (Zn²⁺), revealing the nature of the deposited zinc and the composition of the SEI layer. researchgate.net

XPS Findings on Cycled Zinc Anodes:

| Electrolyte System | Key Findings on SEI Composition | Reference |

|---|---|---|

| G4-based hybrid electrolyte | Higher metallic zinc content, minimal by-products. | oaepublish.com |

| PC-based hybrid electrolyte | Formation of ZnF₂ in the SEI. | oaepublish.com |

| HDES electrolyte | Presence of ZnCO₃, C-O, and C-C surface species. | acs.org |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. It is particularly useful for studying the surface morphology of electrodes during electrochemical processes.

AFM studies have been used to investigate the surface roughness and deposition morphology of zinc electrodes in different electrolyte systems. acs.org In a comparison between a hydrated deep eutectic electrolyte (HDES) and a conventional aqueous electrolyte (AE), AFM images showed that the zinc electrode cycled in the HDES electrolyte had a uniform and flat surface. acs.org In contrast, the electrode cycled in the AE exhibited significant protrusions and sharp variations in height, indicative of dendritic growth. acs.org This demonstrates the effectiveness of the HDES electrolyte in promoting smooth and dendrite-free zinc deposition. acs.org

In situ characterization techniques are powerful tools for observing electrochemical processes in real-time, providing dynamic information about changes in morphology, composition, and structure at the electrode-electrolyte interface. rsc.org

In situ AFM has been employed to study the deposition behavior of zinc from a deep eutectic solvent, revealing the hexagonal morphology and layered deposition of zinc. researchgate.net This real-time observation is crucial for understanding the kinetics of zinc deposition and stripping. researchgate.net

Another important in situ technique is optical microscopy, which has been used to visualize zinc deposition. In a 1 M Zn(TFSI)₂ electrolyte, dendritic and mossy zinc growth was observed, while in a specially designed electrolyte (ZES), a dense and uniform SEI layer was seen to form, which effectively suppressed dendrite growth. researchgate.net These in situ methods, combined with electrochemical measurements, provide a comprehensive understanding of the mechanisms that govern the stability and performance of zinc anodes. rsc.org

Atomic Force Microscopy (AFM)

Other Spectroscopic Methods

Besides the techniques mentioned above, other spectroscopic methods are also employed to characterize zinc tetrafluoroborate hydrate and its interactions in electrolyte systems.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to study the molecular vibrations and chemical bonds within a material. researchgate.netrsc.org In the context of hybrid electrolytes, FTIR has been used to investigate the solvation structure of Zn²⁺ ions. oaepublish.com By analyzing the O-H stretching vibrations of water, it was found that in a G4-based hybrid electrolyte, the coordination between water molecules and Zn²⁺ ions was weakened, indicating that the Zn²⁺ was primarily solvated by the organic solvent. oaepublish.com This change in solvation structure is critical for suppressing water-related side reactions at the anode. oaepublish.com

Raman Spectroscopy is another vibrational spectroscopy technique that provides information about molecular vibrations and crystal structures. rsc.org It has been used to confirm the B-F symmetric stretching in zinc tetrafluoroborate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. While direct NMR studies on zinc tetrafluoroborate hydrate are not extensively reported in the reviewed literature, the principles of NMR can be applied to understand its components. For instance, ¹⁹F NMR would be highly sensitive to the environment of the tetrafluoroborate (BF₄⁻) anion, providing information on its symmetry and interactions with surrounding water molecules and the zinc cation. Similarly, ¹H NMR could characterize the water molecules of hydration, revealing details about their bonding and dynamics.

In related systems, such as the study of d-glucosamine conversion in a zinc chloride molten salt hydrate medium, NMR techniques have been instrumental. researchgate.net In that research, ¹³C and ¹H-¹⁵N HSQC NMR spectra were used to identify the complexation sites between reactants and metal ions. researchgate.net This demonstrates the potential of NMR to elucidate the coordination chemistry in zinc-containing hydrate complexes.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a highly specific technique for determining the local geometric and electronic structure of a selected atomic species. For zinc tetrafluoroborate hydrate, Zn K-edge XAS would provide precise information about the coordination environment of the zinc ion.

XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides details on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the zinc atom. unl.pt High-resolution XANES (HR-XANES) has emerged as a particularly powerful tool, capable of distinguishing between coordinating atoms with similar atomic numbers, such as oxygen and nitrogen, and identifying the nature of the coordinating ligands (e.g., carboxyl, phosphoryl, imidazole). princeton.edu This level of detail would be crucial in confirming that zinc is coordinated to water molecules in the hydrate.

EXAFS: The EXAFS region yields information about the number, distance, and type of neighboring atoms surrounding the central zinc atom. amazonaws.com Analysis of the EXAFS spectrum can precisely determine the Zn-O bond lengths from the coordinated water molecules. In studies of other zinc-containing biological and environmental samples, EXAFS has been essential in differentiating coordination to oxygen/nitrogen versus sulfur. princeton.edu

A general methodology for analyzing XAS data in complex systems involves a combination of Principal Component Analysis (PCA), Target Transformation (TT), and Linear Combination Fitting (LCF) to quantify the different metal species present. amazonaws.com

Table 1: Potential Application of XAS Techniques to Zinc Tetrafluoroborate Hydrate

| XAS Technique | Information Provided | Relevance to Zinc Tetrafluoroborate Hydrate |

| Zn K-edge XANES | Oxidation state and coordination geometry of the zinc atom. unl.ptprinceton.edu | Confirms the +2 oxidation state of zinc and determines its coordination geometry (e.g., octahedral from [Zn(H₂O)₆]²⁺). |

| Zn K-edge HR-XANES | Direct determination of Zn ligation (e.g., coordination to carboxyl, phosphoryl, or water). princeton.edu | Unambiguously identifies the coordination of zinc to water molecules. |

| Zn K-edge EXAFS | Number, distance, and type of neighboring atoms. princeton.eduamazonaws.com | Provides precise Zn-O bond distances and the coordination number of water molecules around the zinc ion. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule or ion. For zinc tetrafluoroborate hydrate, the hydrated zinc ion, [Zn(H₂O)₆]²⁺, is the primary chromophore. Since Zn²⁺ has a completely filled d-orbital (d¹⁰ configuration), d-d electronic transitions are not possible. Therefore, any absorption in the UV-Vis range would likely be due to charge-transfer transitions, possibly between the water ligands and the zinc cation, which typically occur in the deep UV region.

In broader applications, UV-Vis spectroscopy is used to study the optical properties of materials incorporating zinc tetrafluoroborate. For example, it has been used to characterize the absorption spectra of anion-doped poly(3-alkoxyselenophene)s where tetrafluoroborate was used as a dopant anion. rsc.org It has also been employed in conjunction with other techniques to determine the energy-level diagrams in perovskite solar cells where zinc tetrafluoroborate hydrate was used as a material additive. acs.org

Terahertz Time-Domain Spectroscopy (THz-TDS)

Terahertz Time-Domain Spectroscopy (THz-TDS) is a technique sensitive to low-frequency molecular vibrations and intermolecular interactions, such as hydrogen bonding. This makes it particularly well-suited for studying hydrated compounds.

For zinc tetrafluoroborate hydrate, THz-TDS can provide a unique spectral fingerprint based on the collective vibrational modes of the crystal lattice, including the vibrations of the [Zn(H₂O)₆]²⁺ cation and the BF₄⁻ anion, as well as the hydrogen-bonding network. Studies on other hydrated salts, like zinc sulfate (B86663) hydrates, have demonstrated that THz-TDS can effectively distinguish between different hydration states (e.g., heptahydrate, hexahydrate, monohydrate, and anhydrous forms). researchgate.net The technique is non-destructive and can monitor dehydration processes in real-time. researchgate.net This capability would be invaluable for studying the stability and water content of zinc tetrafluoroborate hydrate.

Table 2: Key Features of THz-TDS for Hydrate Analysis

| Feature | Description | Potential Application to Zinc Tetrafluoroborate Hydrate |

| High Sensitivity | Detects subtle changes in the crystal lattice and hydrogen-bonding network. | Differentiating between various hydrated forms of zinc tetrafluoroborate and detecting impurities. |

| Non-destructive | Does not damage the sample, allowing for repeated measurements or further analysis. mdpi.com | In-situ monitoring of hydration and dehydration processes under varying temperature and humidity conditions. |

| Spectral Fingerprint | Provides a unique spectrum for each crystalline hydrate form. researchgate.net | Quality control and identification of the specific hydrate state of zinc tetrafluoroborate. |

Ion-Selective Electrode Potentiometry (e.g., Tetrafluoroborate Anion)

Ion-Selective Electrode (ISE) potentiometry is an electrochemical technique used to measure the activity (or concentration) of a specific ion in a solution. vscht.cz A tetrafluoroborate-selective electrode can be used for the quantitative determination of the tetrafluoroborate anion (BF₄⁻).

The construction of such an electrode typically involves a polymeric membrane doped with an ionophore that selectively binds to the BF₄⁻ anion. nih.govresearchgate.net The potential difference between the ISE and a reference electrode is measured, which logarithmically correlates to the concentration of the BF₄⁻ anion in the sample. vscht.cz

Research has demonstrated the successful development of BF₄⁻-selective membrane electrodes that exhibit a near-Nernstian response, with slopes around 60.3±0.5 and 56.0±0.5 mV per decade change in concentration. nih.gov These electrodes have been shown to function within a wide concentration range, typically from 1.0 x 10⁻⁶ to 1.0 x 10⁻¹ mol/L. nih.gov The selectivity of the electrode is a critical parameter, and it is evaluated against various potentially interfering anions. researchgate.net This method provides a simple and rapid way to determine the concentration of tetrafluoroborate in aqueous solutions, which would be applicable for analyzing solutions of zinc tetrafluoroborate hydrate. researchgate.net

Table 3: Performance Characteristics of a Tetrafluoroborate Ion-Selective Electrode

| Characteristic | Typical Value/Range | Significance |

| Response Slope | 56.0 to 60.3 mV/decade nih.gov | Indicates the electrode's sensitivity to the tetrafluoroborate anion, approaching the ideal Nernstian value. |

| Concentration Range | 10⁻⁶ M to 10⁻¹ M nih.gov | Defines the limits of detection and quantification for the analysis. |

| Response Time | 1-2 minutes in concentrated solutions researchgate.net | The time required for the electrode to reach a stable potential reading. |

| Selectivity | High selectivity over many other common anions. researchgate.net | Determines the accuracy of the measurement in the presence of other ions. |

Theoretical and Computational Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, offering a detailed view of the interactions between zinc tetrafluoroborate (B81430), water molecules, and other solvent components.

MD simulations of aqueous zinc tetrafluoroborate electrolytes reveal the complex solvation structure of the Zn²⁺ ion. In a 1 molar aqueous solution, simulations show the zinc ion is primarily coordinated by water molecules. researchgate.net The dynamics of these interactions are crucial for understanding ion transport and electrolyte properties. dntb.gov.ua For instance, in hydrated eutectic electrolytes containing zinc tetrafluoroborate hydrate (B1144303), MD simulations demonstrate how the formation of a specific eutectic network contributes to the stability of the system. njtech.edu.cn

These simulations are also used to model more complex systems, such as zinc finger proteins in hydrated ionic liquids, to understand solvation and protein stability. nih.gov The cationic dummy atom method is a specific technique that has been successfully used in MD simulations to maintain the correct coordination geometry of zinc complexes, which is crucial for accurate modeling. nih.gov

The table below summarizes findings from MD simulations on a hydrated eutectic electrolyte (HEE) composed of zinc tetrafluoroborate, acetamide (B32628), and water, compared to a standard aqueous electrolyte.

| Property | Aqueous Electrolyte (1 m Zn(BF₄)₂) | Hydrated Eutectic Electrolyte (Ace-8) | Source |

|---|---|---|---|

| Representative Zn²⁺ Solvation | [Zn(H₂O)₆]²⁺ | [Zn(H₂O)₂(acetamide)₃(BF₄⁻)]⁺ | researchgate.net |

| Coordination Number (Zn-O from H₂O) | ~6.0 | ~2.0 | researchgate.net |

| Coordination Number (Zn-O from Acetamide) | N/A | ~3.0 | researchgate.net |

| Coordination Number (Zn-F from BF₄⁻) | ~0.2 | ~1.0 | researchgate.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and reactivity of molecules containing zinc tetrafluoroborate hydrate.

DFT calculations have been instrumental in determining the binding energies between Zn²⁺ ions and various solvent molecules. oaepublish.com For example, in a study of hybrid electrolytes containing zinc tetrafluoroborate hydrate, DFT was used to show that the binding energy of Zn²⁺ with tetraglyme (B29129) (G4) was significantly stronger than with other organic solvents like propylene (B89431) carbonate (PC) or dimethylformamide (DMF). oaepublish.com This strong interaction implies that in a G4-based electrolyte, Zn²⁺ ions are primarily coordinated by G4 molecules instead of water. oaepublish.com

The method is also used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov DFT calculations on hydrated zinc ion clusters have been used to determine their stable structures and thermodynamic parameters, showing that the zinc ion prefers a four-coordinate geometry in smaller clusters and an octahedral coordination in larger ones.

The following table presents binding energies calculated using DFT, showing the interaction strength between a Zn²⁺ ion and different solvent molecules used in hybrid electrolytes with zinc tetrafluoroborate hydrate.

| Complex | Binding Energy (eV) | Source |

|---|---|---|

| Zn²⁺-G4 (tetraglyme) | -9.64 | oaepublish.com |

| Zn²⁺-DMF (dimethylformamide) | -8.13 | oaepublish.com |

| Zn²⁺-PC (propylene carbonate) | -7.71 | oaepublish.com |

Modeling of Solvation Structures

Understanding the solvation structure of the Zn²⁺ ion is critical as it directly influences the electrolyte's properties and the processes occurring at the electrode-electrolyte interface. researchgate.net Computational modeling, combining MD simulations and DFT calculations, is essential for elucidating these structures.

In conventional aqueous solutions of zinc tetrafluoroborate, the zinc ion is typically coordinated by six water molecules, forming a stable [Zn(H₂O)₆]²⁺ octahedral complex. researchgate.netresearchgate.net The strong interaction within this complex is due to the high charge density of the Zn²⁺ ion. researchgate.net

In more complex electrolytes, such as hybrid or eutectic systems, the solvation structure is significantly altered. MD simulations and DFT calculations show that organic solvents or other components can replace water molecules in the primary solvation shell of the zinc ion. researchgate.netoaepublish.com For instance, in a hydrated eutectic electrolyte made with acetamide, the primary solvation structure was found to be [Zn(H₂O)₂(acetamide)₃(BF₄⁻)]⁺, indicating that both acetamide and the tetrafluoroborate anion directly coordinate with the zinc ion, displacing most water molecules. researchgate.net Similarly, in a hybrid electrolyte using tetraglyme (G4), modeling indicated that G4 molecules primarily surround the Zn²⁺ ion rather than water. researchgate.net This regulation of the solvation environment is key to suppressing unwanted side reactions, like hydrogen evolution, in electrochemical applications. researchgate.netresearchgate.net

Prediction of Reaction Pathways and Mechanisms

Computational methods are vital for predicting the reaction pathways and elucidating the mechanisms of reactions catalyzed by zinc tetrafluoroborate hydrate. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most favorable reaction routes. acs.orgacs.org

Zinc tetrafluoroborate hydrate is known to act as a mild and efficient Lewis acid catalyst for various organic reactions, such as the ring-opening of epoxides with amines. nih.govresearchgate.net Theoretical studies suggest that its catalytic role involves a mechanism of "electrophile nucleophile dual activation." nih.gov The zinc ion activates the electrophile (epoxide) through coordination, while the tetrafluoroborate anion and hydrate water molecules can activate the nucleophile (amine) through hydrogen bonding. This cooperative effect lowers the activation energy of the reaction. nih.gov

DFT calculations have been used to explore the detailed steps of such catalytic cycles. For zinc-catalyzed reactions, these studies can identify key intermediates and transition states, explaining observed regioselectivity and stereoselectivity. acs.orgnih.gov For example, in the epoxide ring-opening of styrene (B11656) oxide with aniline, the preferential reaction at the benzylic carbon was rationalized by considering the electronic and steric factors of the substrates and the nature of the catalyst-substrate interactions. nih.gov

Computational Exploration of Electrolyte Properties

Computational studies are crucial for designing and optimizing electrolytes based on zinc tetrafluoroborate hydrate for applications such as zinc-ion batteries. nih.gov These explorations connect the molecular-level structure of the electrolyte to its macroscopic properties, including ionic conductivity and electrochemical stability. oaepublish.comresearchgate.net

Simulations and DFT calculations have revealed how modifying the solvation shell of the Zn²⁺ ion can enhance electrolyte performance. nih.gov In a system composed of zinc tetrafluoroborate hydrate and ethylene (B1197577) carbonate (EC), simulations showed that EC molecules coordinate to the Zn²⁺ ion. nih.gov This coordination mitigates water-induced corrosive reactions at the zinc anode and helps form a stable, fluorine-rich solid electrolyte interphase (SEI), improving battery cycle life. nih.govresearchgate.net

By comparing different organic solvents, computational studies have guided the selection of optimal components for hybrid electrolytes. Ether-based solvents like tetraglyme (G4) have been shown through DFT calculations to coordinate strongly with Zn²⁺, effectively reducing the amount of reactive water in the ion's primary solvation sheath. oaepublish.comresearchgate.net This leads to suppressed side reactions and more reversible zinc deposition. researchgate.net Eutectic electrolytes based on zinc tetrafluoroborate can also exhibit unique properties, such as very low freezing points and high ionic conductivity at low temperatures, which is attributed to the specific hydrogen bonding networks formed between the components. ucl.ac.uk

The table below highlights the properties of a computationally-explored electrolyte system.

| Electrolyte System | Property | Value | Source |

|---|---|---|---|

| Zn(BF₄)₂·xH₂O - Ethylene Carbonate (EC) | Ionic Conductivity | 10.6 mS cm⁻¹ | nih.gov |

| Electrochemical Stability Window | 2.37 V | nih.gov |

Material Science Applications Beyond Energy Storage

Precursor in Advanced Materials Synthesis